molecular formula C18H27N3OS B2716767 1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1173038-91-9

1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2716767
CAS No.: 1173038-91-9
M. Wt: 333.49
InChI Key: CFTVCSIERBGSML-UHFFFAOYSA-N
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Description

1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclohexyl group. Common reagents used in these reactions include thionyl chloride, piperazine, and cyclohexanone. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • Cyclohexyl(4-(4-fluorophenyl)piperazin-1-yl)methanone
  • Cyclohexyl(4-(4-methylphenyl)piperazin-1-yl)methanone

Uniqueness

1-cyclohexanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to the presence of the cyclopropylthiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions and effects.

Properties

IUPAC Name

cyclohexyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c22-18(15-4-2-1-3-5-15)21-10-8-20(9-11-21)12-17-19-16(13-23-17)14-6-7-14/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTVCSIERBGSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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